1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine
Overview
Description
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine is a useful research compound. Its molecular formula is C14H21BrN2O2S and its molecular weight is 361.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Engineering and Supramolecular Architectures
Research conducted by Wang et al. (2011) explored the cocrystallization of N-donor type compounds with 5-sulfosalicylic acid, demonstrating the importance of hydrogen-bonding supramolecular architectures. While the specific compound of interest was not the main focus, the study highlights the general significance of sulfonyl groups in crystal packing and engineering, which can be relevant for derivatives like 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine (Lei Wang et al., 2011).
Solvent Effects and Catalytic Applications
In the study of ionic liquids, Zare et al. (2012) investigated triethylamine-bonded sulfonic acid as a novel catalyst for organic transformations. This research provides insights into how sulfonyl and piperazine derivatives could be used in green chemistry and catalysis, indicating potential applications for this compound in similar contexts (A. Zare et al., 2012).
Synthesis Methods and Chemical Reactions
Ali et al. (2002) described the synthesis of homopiperazine platinum(II) complexes containing substituted disulfide groups, showcasing the utility of piperazine derivatives in complex metal coordination. This suggests that compounds like this compound could have applications in the development of new metal complexes with potential catalytic or material properties (Mohammad S. Ali et al., 2002).
Biological Activity
Although specific studies directly involving this compound were not identified, related research on sulfonyl hydrazones and piperidine derivatives by Karaman et al. (2016) investigated their antioxidant capacity and anticholinesterase activity. Such studies suggest that structurally related compounds could exhibit biological activities worth exploring for potential therapeutic applications (Nurcan Karaman et al., 2016).
Properties
IUPAC Name |
1-(4-bromo-2,6-dimethylphenyl)sulfonyl-4-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2S/c1-4-16-5-7-17(8-6-16)20(18,19)14-11(2)9-13(15)10-12(14)3/h9-10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVCQKBVERHANY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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